molecular formula C15H25NO B2998428 N-(adamantan-1-yl)-2,2-dimethylpropanamide CAS No. 133216-43-0

N-(adamantan-1-yl)-2,2-dimethylpropanamide

Cat. No.: B2998428
CAS No.: 133216-43-0
M. Wt: 235.371
InChI Key: ANZPVMVVRHNTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(adamantan-1-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C15H25NO and its molecular weight is 235.371. The purity is usually 95%.
The exact mass of the compound N-(adamantan-1-yl)-2,2-dimethylpropanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(adamantan-1-yl)-2,2-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(adamantan-1-yl)-2,2-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1-adamantyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-14(2,3)13(17)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZPVMVVRHNTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(adamantan-1-yl)-2,2-dimethylpropanamide is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies and presenting data in a structured manner.

Chemical Structure and Properties

N-(adamantan-1-yl)-2,2-dimethylpropanamide is characterized by its adamantane core, which is known for its unique three-dimensional structure that can influence biological interactions. The compound's formula can be expressed as:

C13H19NO\text{C}_{13}\text{H}_{19}\text{N}O

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of adamantane derivatives, including N-(adamantan-1-yl)-2,2-dimethylpropanamide. In particular, research has shown that adamantanol analogues exhibit significant activity against Mycobacterium tuberculosis (M. tb) strains. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 1.32 to 2.89 μM, which are notably lower than that of ethambutol (MIC = 4.89 μM) .

Table 1: Antimycobacterial Activity of Adamantane Derivatives

CompoundMIC (μM)Selectivity Index (Vero cells)
N-(adamantan-1-yl)-2,2-dimethylpropanamideTBDTBD
Compound 8j1.32≥169
Ethambutol4.89TBD

The mechanism by which adamantane derivatives exert their antimycobacterial effects appears to involve the disruption of the proton motive force (PMF) in M. tb, particularly through inhibition of the MmpL3 transporter . This transporter is crucial for maintaining the energy necessary for substrate translocation across the bacterial membrane.

Case Study: Synthesis and Evaluation

A significant study involved the synthesis of various adamantane derivatives tethered to indole-2-carboxamides. The researchers aimed to enhance water solubility and biological activity through structural modifications . The findings indicated that while some derivatives showed reduced activity compared to their parent compounds, others maintained or improved their antimycobacterial potency.

In Vitro Studies

In vitro evaluations have been critical in establishing the biological activity of N-(adamantan-1-yl)-2,2-dimethylpropanamide. These studies typically involve assessing cytotoxicity against mammalian cell lines alongside antimicrobial efficacy against pathogenic bacteria.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.